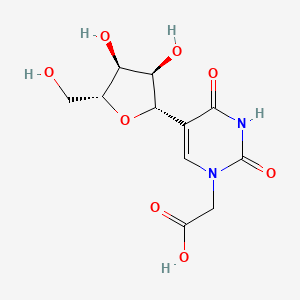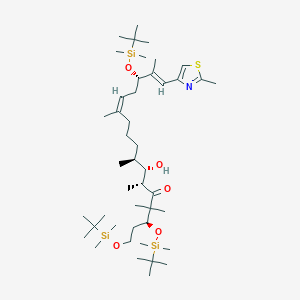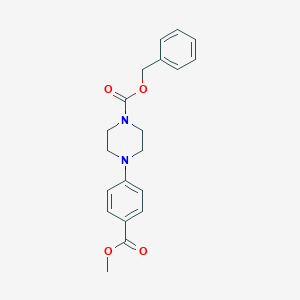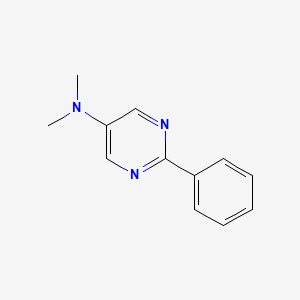
2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and an acetic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the dihydropyrimidinone moiety: This step often involves the condensation of a urea derivative with an appropriate aldehyde or ketone, followed by cyclization.
Attachment of the acetic acid group: This can be done through esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.
Reduction: The dihydropyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidine compounds, and various esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
- 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)butanoic acid
Uniqueness
The uniqueness of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tetrahydrofuran ring and the dihydropyrimidinone moiety allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O8 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)9(21-5)4-1-13(2-6(15)16)11(20)12-10(4)19/h1,5,7-9,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,9+/m1/s1 |
InChI Key |
NUBJGTNGKODGGX-YYNOVJQHSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)



![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

